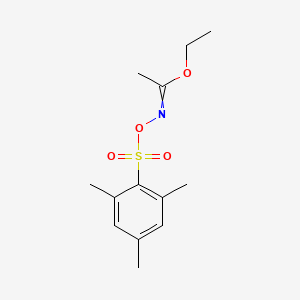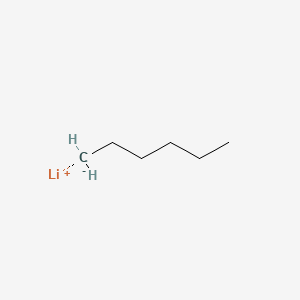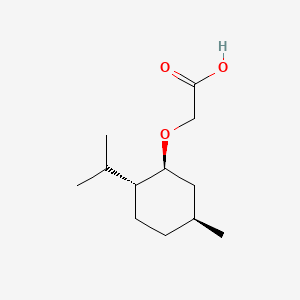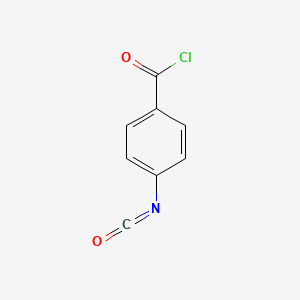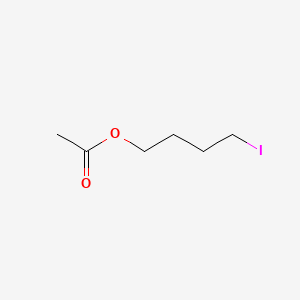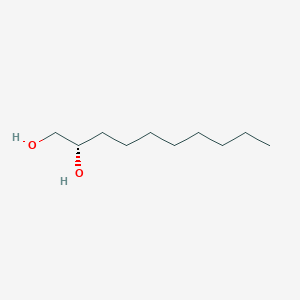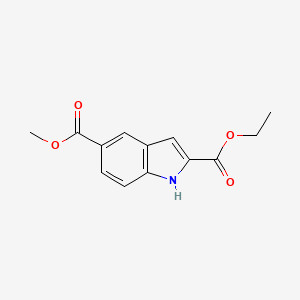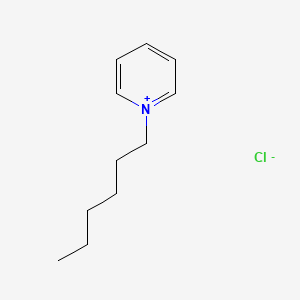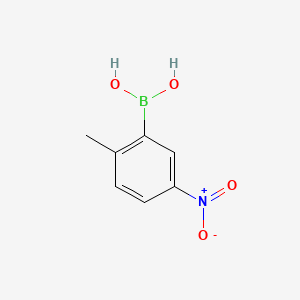
2-Methyl-5-nitrophenylboronic acid
Vue d'ensemble
Description
2-Methyl-5-nitrophenylboronic acid (2M5NPA) is an organoboron compound that has been used in a variety of scientific research applications. It is a highly versatile compound, and its versatility has made it popular in the fields of biochemistry, organic chemistry, and medicinal chemistry. The compound has a variety of uses, including its use as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a therapeutic agent.
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
2-Methyl-5-nitrophenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Catalyst in Organic Transformations
This compound serves as a catalyst for mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides . It is also involved in the transposition of allylic alcohols and Meyer-Schuster rearrangements, showcasing its versatility as a catalyst in various organic transformations.
Protodeboronation Studies
In scientific research, 2-Methyl-5-nitrophenylboronic acid is used to study protodeboronation processes . Protodeboronation is a critical step in organic synthesis, particularly when the boron moiety needs to be removed from the final product. Understanding this process is essential for the development of new synthetic methodologies.
Sensing Applications
Boronic acids, including 2-Methyl-5-nitrophenylboronic acid , are utilized in sensing applications due to their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for the development of sensors that can detect various biological and chemical substances.
Biological Labelling and Protein Manipulation
The compound’s ability to interact with diols is also exploited in biological labelling and protein manipulation . It can be used to modify proteins or to label cells, which is crucial for understanding biological processes and developing new therapeutic strategies.
Development of Therapeutics
The interaction of boronic acids with biological molecules opens up possibilities for the development of therapeutics . For instance, they can be used to interfere with signaling pathways or inhibit enzymes, which can lead to the creation of new drugs.
Analytical Chemistry
In analytical chemistry, 2-Methyl-5-nitrophenylboronic acid is a valuable tool for chromatography and mass spectrometry applications . It helps in the efficient and effective separation and identification of compounds, which is vital for research and quality control in various industries.
Material Science Applications
Lastly, this compound finds applications in material science, where it is used in the synthesis of new materials . Its properties can be harnessed to create polymers with specific characteristics or to develop materials with novel functionalities.
Mécanisme D'action
Target of Action
Boronic acids, including 2-methyl-5-nitrophenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Methyl-5-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic compound .
Biochemical Pathways
In general, suzuki-miyaura coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their ability to form cyclic boronate esters under physiological conditions .
Result of Action
The compound’s role in suzuki-miyaura coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Methyl-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the presence of a base, and the temperature of the reaction .
Propriétés
IUPAC Name |
(2-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFQIRIDFXMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378512 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenylboronic acid | |
CAS RN |
100960-11-0 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








